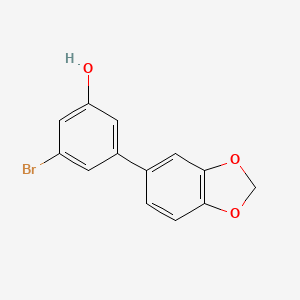
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% (3-BFP) is an organic compound with a wide range of applications in the scientific research field. It is a white to off-white crystalline solid with a melting point of approximately 107°C. 3-BFP has been used in a variety of research areas, including organic synthesis, chemistry, biochemistry and pharmacology.
Scientific Research Applications
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in organic synthesis, as a reagent in the synthesis of various organic compounds, such as carbohydrates, peptides, and amines. It has also been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In addition, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of various polymers and materials.
Mechanism of Action
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% is an organic compound with a wide range of applications in the scientific research field. It is an electrophilic reagent, which means that it can react with electron rich species, such as nucleophiles. This enables it to be used as a reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in a variety of research areas, including organic synthesis, chemistry, biochemistry and pharmacology. It has been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In addition, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of various polymers and materials. Furthermore, it has been used to study the biochemical and physiological effects of certain compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% in laboratory experiments is its high reactivity, which allows it to be used in a wide range of reactions. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% is a hazardous compound and should be handled with caution, as it is flammable and can cause skin irritation.
Future Directions
The use of 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of various compounds, polymers and materials. In addition, it can be used to study the biochemical and physiological effects of certain compounds. Furthermore, it can be used in the development of new drugs and materials for medical applications. Finally, it can be used to study the effects of certain compounds on the environment.
Synthesis Methods
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized from the reaction of 4-bromo-3-methoxybenzaldehyde and 2-fluorophenol in the presence of a base in a solvent. The reaction is carried out at room temperature and the product is obtained in high yield.
properties
IUPAC Name |
3-bromo-5-(2-fluoro-3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZAUMKYUGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686409 |
Source


|
| Record name | 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-25-3 |
Source


|
| Record name | 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














